Cyclodeca-1,3,5,7-tetraen-9-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
494834-31-0 |
|---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
InChI |
InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-8H |
InChI Key |
PZDUPMFNAGXLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C=C=CC=C1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Cyclodeca 1,3,5,7 Tetraen 9 Yne
Quantum Chemical Approaches for Structure and Energy
Quantum chemical calculations have been indispensable in understanding the intrinsic properties of Cyclodeca-1,3,5,7-tetraen-9-yne. These computational methods provide detailed insights into the molecule's geometry, energy, and electronic characteristics, which are often difficult to probe experimentally.
High-level ab initio (from first principles) methods have been employed to study the C₁₀H₈ dehydroannulene system. These calculations, which solve the electronic Schrödinger equation without empirical parameters, offer a rigorous approach to determining molecular properties. Specifically, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2), coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)], and multireference methods (MCQDPT2) have been utilized. nih.gov
These advanced computational techniques are crucial for accurately describing the potential energy surface and the relative energies of different conformers. nih.gov For instance, CCSD(T) calculations have been pivotal in demonstrating the energetic preference for a planar aromatic structure over non-planar alternatives. nih.gov Such methods account for electron correlation to a high degree, which is essential for molecules with complex electronic systems like annulenes.
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the structures and properties of dehydroannulenes. nih.govacs.orgnih.gov DFT methods, such as the popular B3LYP functional, offer a balance between computational cost and accuracy, making them well-suited for studying relatively large organic molecules. nih.govnih.gov
In the context of this compound, DFT calculations have been used to:
Optimize molecular geometries to find energy minima and transition states on the potential energy surface. nih.govnih.gov
Calculate the relative energies of different isomers and conformers. nih.gov
Investigate the electronic structure and aromaticity through methods like Nucleus-Independent Chemical Shift (NICS) and induced magnetic field analysis. nih.gov
Simulate spectroscopic properties, such as NMR chemical shifts, to aid in structure elucidation. semanticscholar.org
Conformational Landscape and Energetics
The conformation of an annulene is a delicate balance of competing factors, primarily the drive for aromatic stabilization versus the destabilizing effects of ring strain. Computational studies have mapped this landscape for this compound, revealing a clear preference for a specific geometry.
The parent wikipedia.organnulene is known to be non-aromatic because it adopts a non-planar, puckered geometry to avoid the severe angle strain that would be present in a planar conformation with C-C-C bond angles of 144°. amazonaws.comresearchgate.net In stark contrast, computational studies on this compound have shown that the molecule preferentially adopts a nearly planar geometry. nih.gov
The key to this planarity is the presence of the linear alkyne (-C≡C-) moiety. The alkyne's natural 180° bond angle significantly alleviates the angle strain that plagues the parent all-alkene annulene. nih.gov This allows the 10-pi-electron system to adopt the planar conformation required to realize its inherent aromatic stabilization energy.
Computational analysis has identified two primary conformers:
A nearly planar, aromatic "heart" shaped structure.
A non-planar, localized C₂ "twist" structure.
High-level calculations confirm that the nearly planar "heart" conformer is the global energy minimum, being significantly more stable than the "twist" structure. nih.gov This energetic preference underscores the dominance of aromatic stabilization once the prohibitive angle strain is relieved by the alkyne group.
| Conformer | Description | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| "Heart" Form | Nearly planar, aromatic global minimum | 0.0 | nih.gov |
| C₂ "Twist" Form | Non-planar, localized structure | > 6 | nih.gov |
Ring strain is a critical factor governing the stability and structure of cyclic molecules, arising from three main sources:
Angle Strain : The deviation of bond angles from their ideal values (e.g., 109.5° for sp³, 120° for sp², 180° for sp). vulcanchem.comresearchgate.net
Torsional Strain : The repulsion between eclipsing bonds on adjacent atoms. researchgate.netscispace.com
Steric (Transannular) Strain : Repulsive interactions between non-bonded atoms across the ring. vulcanchem.com
For wikipedia.organnulene, the angle strain in a planar structure (ideal angles of 144°) is too high to be overcome by aromatic stabilization. acs.org However, for this compound, the alkyne unit fundamentally changes this dynamic. By accommodating a near-linear geometry over two carbons, it allows the rest of the ring to adopt bond angles closer to the ideal 120° for the sp² carbons without forcing the entire structure to pucker. nih.gov This strategic incorporation of an alkyne is a known method to reduce strain in annulene systems. kyoto-u.ac.jpacs.org The result is a molecule that can achieve planarity and aromaticity because the primary barrier—angle strain—has been effectively engineered out of the system. nih.gov
The conformational isomerism of this compound is dominated by the two main forms identified computationally: the stable, nearly planar "heart" isomer and the less stable "twist" isomer. nih.gov The significant energy gap of over 6 kcal/mol, as determined by CCSD(T) calculations, indicates that at normal temperatures, the molecule will exist almost exclusively in the planar, aromatic "heart" conformation. nih.gov
This high stereochemical stability contrasts with the parent wikipedia.organnulene, which can transition between multiple non-planar conformations. wikipedia.org The stability of the planar isomer of this compound is a direct consequence of its aromaticity. The delocalization of the 10 π-electrons provides a substantial energetic reward for maintaining a planar, conjugated structure, a reward that is only accessible because the alkyne group mitigates the otherwise prohibitive ring strain. Studies on the interconversion between different isomers of dehydro wikipedia.organnulenes have shown that such processes can have substantial energy barriers, further locking the system into its most stable configuration.
Electronic Structure and Bonding Analysis
The electronic configuration of this compound dictates its chemical behavior and physical properties. Computational chemistry provides powerful tools to dissect its bonding, offering insights into the arrangement and energies of its molecular orbitals and the delocalization of its π-electrons.
Molecular Orbital Characterization (HOMO-LUMO Interactions and Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A larger gap generally implies greater stability and lower chemical reactivity.
For dehydroannulenes, the HOMO-LUMO gap is influenced by the planarity of the ring and the extent of π-electron conjugation. In related dehydro nih.govannulene systems, computational studies have shown that the introduction of an alkyne moiety can significantly affect the orbital energies. While specific values for this compound are not extensively documented in readily available literature, analysis of analogous structures suggests that the gap would be a key determinant of its kinetic stability. Theoretical studies on similar isomers, such as 1,2-didehydro nih.govannulenes, have been performed using high-level computational methods like DFT (B3LYP) and post-HF methods [CCSD(T) and MCQDPT2], indicating the level of theory required to accurately model these systems. researchgate.net
| Orbital Parameter | Significance | Typical Influencing Factors for Dehydroannulenes |
| HOMO Energy | Relates to the ionization potential and the ability to donate electrons. | Planarity of the ring, extent of π-conjugation, presence of strain. |
| LUMO Energy | Relates to the electron affinity and the ability to accept electrons. | Planarity of the ring, nature of the conjugated system. |
| HOMO-LUMO Gap | Indicator of chemical stability and electronic excitation energy. | Degree of bond length alternation, overall ring strain. |
π-Electron Delocalization Pathways and Alkyne Orthogonality
The π-electron system in this compound consists of both the p-orbitals from the sp²-hybridized carbon atoms of the double bonds and the two orthogonal π-bonds of the sp-hybridized alkyne. This creates a complex landscape for electron delocalization. One of the π-systems of the triple bond can align with the p-orbitals of the polyene part of the ring, contributing to the cyclic conjugation. The other π-bond of the alkyne is orthogonal to this system and does not participate in the primary delocalization pathway around the ring.
Aromaticity, Antiaromaticity, and Non-Aromaticity Assessment
The concept of aromaticity, originally associated with the unusual stability of benzene (B151609), has been expanded to a wider range of cyclic conjugated molecules. For dehydroannulenes like this compound, assessing aromaticity requires a multi-faceted approach, moving beyond simple electron counting rules.
Application and Re-evaluation of Hückel's Rule for Dehydroannulenes
Hückel's rule, a cornerstone of aromaticity, states that a planar, cyclic, fully conjugated molecule with (4n+2) π-electrons will be aromatic. This compound has 10 π-electrons (four double bonds contributing 8 electrons and one of the alkyne's π-bonds contributing 2), which fits the (4n+2) rule for n=2. However, the applicability of Hückel's rule to dehydroannulenes is not straightforward. rsc.org
The primary challenge is the requirement of planarity. Larger annulenes, including the parent nih.govannulene, often adopt non-planar conformations to relieve angle strain, which disrupts the π-orbital overlap and diminishes aromatic stabilization. rsc.orgresearchgate.net The introduction of a linear alkyne segment can, in some cases, release enough strain to allow for a nearly planar conformation. For instance, studies on 1,2-didehydro nih.govannulenes have shown that a nearly planar "heart" shaped aromatic conformer can be the most stable. researchgate.net The degree to which this compound can achieve planarity is a critical factor in determining its aromatic character.
Magnetic Criteria for Aromaticity (e.g., NICS, Ring Current Analysis)
A more sophisticated and widely accepted method for quantifying aromaticity is the use of magnetic criteria. Aromatic compounds, when placed in an external magnetic field, exhibit a diatropic ring current, which induces a shielding effect in the center of the ring. This can be computationally evaluated using methods like Nucleus-Independent Chemical Shift (NICS). Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity, and values near zero point to a non-aromatic system.
Aromatic Stabilization Energy and Resonance Energy Calculations
Aromatic Stabilization Energy (ASE) is a thermodynamic measure of the extra stability conferred upon a molecule due to its aromatic character. It is often calculated by comparing the energy of the cyclic conjugated system to a hypothetical, non-aromatic reference compound with the same number of atoms and bonds. Homodesmotic reactions, which are computationally constructed reactions where the number and types of bonds are conserved, are a common method for calculating ASE.
For dehydro nih.govannulenes, ASE calculations have shown that even for systems that are formally Hückel aromatic, the degree of stabilization can vary significantly. For example, a strain-corrected ASE of 7.4 kcal/mol has been calculated for 1,6-didehydro nih.govannulene. The ASE for this compound would depend on a balance between the stabilizing effect of π-delocalization and the destabilizing effect of any inherent ring strain. The introduction of the alkyne can release some angle strain compared to the parent nih.govannulene, potentially leading to a more significant ASE. researchgate.net
| Aromaticity Criterion | Method of Assessment | Application to this compound |
| Hückel's Rule | Electron counting (4n+2) and planarity. | Has 10 π-electrons (n=2), but planarity is a critical, unconfirmed factor. |
| Magnetic Criteria | NICS, Ring Current Analysis (AICD, GIMIC). | Would require specific computational studies; negative NICS values would indicate aromaticity. |
| Energetic Criteria | Aromatic Stabilization Energy (ASE) via homodesmotic reactions. | ASE would quantify the stabilization gain from delocalization versus a non-aromatic reference. |
Synthesis and Advanced Synthetic Methodologies of Cyclodeca 1,3,5,7 Tetraen 9 Yne
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of Cyclodeca-1,3,5,7-tetraen-9-yne involves strategically disconnecting the target molecule into simpler, more accessible precursors. The key complexities are the macrocyclic ring and the conjugated polyenyne system.
A primary disconnection occurs across the macrocyclic junction. Given the presence of the alkyne, a logical disconnection is at the C-C single bonds adjacent to the alkyne, suggesting a late-stage cyclization of a linear C10 precursor. An oxidative coupling of a terminal diyne is a classic and powerful strategy for this type of transformation. This leads to a precursor like deca-1,9-diyne, which would then require subsequent transformations to introduce the four double bonds.
Alternatively, and more strategically, the analysis can target the bonds forming the conjugated system. The tetraene portion can be disconnected using methodologies that form carbon-carbon double bonds, such as Wittig-type reactions or palladium-catalyzed cross-coupling reactions. This approach breaks the target down into smaller, functionalized fragments that can be assembled in a convergent manner. For instance, the molecule can be seen as being assembled from two C5 units or a C6 and a C4 unit.
A plausible retrosynthetic pathway is outlined below:
Macrocyclization: The final ring-closing step is identified as a key transformation. An intramolecular coupling of a linear precursor is a common strategy for forming macrocycles. acs.org
Polyene Formation: The conjugated tetraene system is disconnected. This suggests the use of iterative cross-coupling reactions (e.g., Suzuki or Stille coupling) to build the polyene chain stereoselectively. youtube.com
Key Precursor: This leads to a key linear precursor, a di-terminal alkyne with the internal olefin geometry pre-installed, ready for a cyclization reaction like the Glaser-Eglinton coupling.
This analysis highlights two critical phases in the synthesis: the stereocontrolled construction of a linear, functionalized acyclic chain and the challenging macrocyclization step to form the 10-membered ring.
Established and Emerging Synthetic Routes
The synthesis of a complex molecule like this compound relies on a toolbox of robust and high-yielding reactions. Both well-established and newer methodologies are crucial for tackling the challenges of macrocyclization and unsaturation.
The formation of medium-to-large rings is often hampered by entropic factors, which favor intermolecular polymerization over the desired intramolecular cyclization. Several strategies have been developed to overcome this challenge.
Glaser-Eglinton-Hay Coupling: This is a cornerstone of macrocycle synthesis involving alkynes. The oxidative homocoupling of terminal alkynes using copper salts is highly effective for creating cyclic polyynes. researchgate.netorganic-chemistry.orgrsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.net The Eglinton modification uses a stoichiometric amount of a Cu(II) salt in a solvent like pyridine, while the Hay modification uses a catalytic amount of a Cu(I) salt with an amine ligand (like TMEDA) and oxygen as the terminal oxidant. organic-chemistry.orgwikipedia.org These methods are particularly suited for synthesizing dehydroannulenes and would be a primary choice for the cyclization of a linear deca-1,9-diyne precursor. orgsyn.orgacs.org
Acyloin Condensation: This reductive coupling of two carboxylic esters with metallic sodium is a classic method for forming rings of 10 members or more, often in good yields. wikipedia.org While robust, the harsh conditions limit its compatibility with sensitive functional groups that may be present in advanced precursors.
Ring-Closing Metathesis (RCM): A more modern and versatile method, RCM uses well-defined ruthenium or molybdenum catalysts to form cyclic olefins from acyclic dienes. While highly effective for many ring sizes, including 10-membered rings, it would form a double bond, not the alkyne present in the target molecule. nih.govrsc.orgnih.govnih.gov However, it could be used to form a cyclic diene precursor, with the alkyne being introduced through subsequent reactions.
Table 1: Comparison of Key Macrocyclization Strategies
| Method | Key Reagents/Catalyst | Bond Formed | Ring Sizes Favored | Key Advantages | Potential Limitations |
| Eglinton Coupling | Cu(II) salts (e.g., Cu(OAc)₂) in Pyridine | C(sp)-C(sp) | Medium to Large | High efficiency for diyne formation; direct route to dehydroannulenes. organic-chemistry.orgchempedia.info | Requires stoichiometric copper; high dilution may be needed. |
| Hay Coupling | Catalytic Cu(I) salt, Amine ligand (TMEDA), O₂ | C(sp)-C(sp) | Medium to Large | Catalytic in copper; versatile solvent compatibility. organic-chemistry.orgwikipedia.org | Sensitive to oxygen concentration; side reactions possible. |
| Acyloin Condensation | Metallic Sodium, Diester precursor | C-C (forms α-hydroxyketone) | ≥10 members | One of the best methods for 10+ membered rings; high yields. wikipedia.org | Harsh conditions; limited functional group tolerance. |
| Ring-Closing Metathesis | Ru or Mo catalysts (e.g., Grubbs' catalyst) | C=C | Wide range (5-30+) | Excellent functional group tolerance; high stereoselectivity possible. nih.govrsc.org | Forms an alkene, not an alkyne directly. |
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of conjugated enyne and polyene systems with high levels of control. nih.gov These reactions are fundamental to building the linear precursor required for cyclization.
Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and a copper(I) co-catalyst. It is a premier method for synthesizing enynes and would be critical for assembling fragments of the target molecule. nih.gov
Suzuki Coupling: This involves the reaction of an organoboron compound (like a vinylboronic acid) with a vinyl halide. Its key advantages include mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. It is highly effective for creating C(sp²)-C(sp²) bonds stereoselectively. youtube.com
Stille Coupling: This reaction couples an organotin compound with a vinyl halide. While powerful and often used in complex synthesis, the toxicity of organotin compounds is a significant drawback.
Negishi Coupling: This employs an organozinc reagent, which is more reactive than organoboron or organotin compounds, often leading to higher yields and faster reactions.
These methods can be used iteratively to build the C10 chain, installing the four double bonds with the desired E/Z geometry before the final cyclization step. nih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org
Table 2: Key Palladium-Catalyzed Reactions for Polyene/Enyne Synthesis
| Reaction | Coupling Partners | Catalyst System | Bond Formed | Key Features |
| Sonogashira | Terminal Alkyne + Vinyl/Aryl Halide | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base | C(sp)-C(sp²) | Premier method for enyne synthesis. nih.gov |
| Suzuki | Vinylboronic Acid/Ester + Vinyl/Aryl Halide | Pd complex, Base (e.g., Na₂CO₃, K₃PO₄) | C(sp²)-C(sp²) | Mild conditions; high functional group tolerance; non-toxic boron reagents. youtube.com |
| Stille | Vinylstannane + Vinyl/Aryl Halide | Pd complex | C(sp²)-C(sp²) | Tolerates many functional groups; insensitive to moisture/air. |
| Negishi | Vinylzinc Halide + Vinyl/Aryl Halide | Pd complex | C(sp²)-C(sp²) | High reactivity of organozinc reagent; often high yields. |
Elimination reactions provide a classical approach to introduce double and triple bonds from saturated or partially saturated precursors. pearson.comlibretexts.org For a molecule like this compound, this strategy could be employed after the 10-membered ring has been formed.
A hypothetical precursor, such as a cyclodecane (B1584694) ring bearing multiple leaving groups (e.g., halides or tosylates), could undergo a sequence of base-induced E2 eliminations to generate the tetraene system. The stereochemistry of the resulting double bonds is dictated by the anti-periplanar arrangement required for the proton and the leaving group in the transition state.
Furthermore, a double elimination from a 1,2-dihaloalkane can form an alkyne, while elimination from a vinyl halide can also yield an alkyne. This could be a method to form the alkyne moiety within the pre-formed ring. However, controlling regioselectivity and stereoselectivity in a cascade of eliminations on a flexible macrocycle would be exceptionally challenging, making this a less favored approach compared to the convergent strategy of coupling pre-functionalized fragments. Annulation reactions followed by elimination of groups like HNO₂ are also known methods for creating unsaturation in cyclic systems. chim.it
An emerging and more esoteric approach could involve the chemistry of strained cyclic allenes. escholarship.orgnih.gov Allenes can be synthesized from gem-dihalocyclopropanes via the Doering-Moore-Skattebøl reaction, which proceeds through a carbene intermediate. researchgate.netresearchgate.netyoutube.comwikipedia.org
A potential, albeit unconventional, route to this compound could involve the synthesis of a corresponding cyclic allene (B1206475) isomer, cyclodeca-1,2,4,6,8-pentaene. Base-catalyzed isomerization can establish an equilibrium between alkynes and allenes. nih.govkulturkaufhaus.destackexchange.comyoutube.com In some systems, a strained or less stable allene can rearrange to a more stable conjugated alkyne. Therefore, it is conceivable that a cyclic allene could be synthesized and subsequently isomerized to the target dehydroannulene. This remains a speculative but mechanistically intriguing possibility that highlights the creative potential of modern synthetic chemistry.
Stereocontrolled Synthesis and Isomer Management
One of the most significant challenges in synthesizing this compound is controlling the geometry of the four C=C double bonds. The final properties of the molecule are highly dependent on the specific arrangement (E or Z) of these bonds. Therefore, stereoselective reactions are paramount.
Modern synthetic methods offer excellent control over olefin geometry:
Julia-Kocienski and Wittig Olefinations: These are classic reactions for forming C=C bonds. The Wittig reaction and its Horner-Wadsworth-Emmons variant can be tuned to favor either the E or Z isomer based on the reagents and conditions used. The Julia-Kocienski olefination is particularly reliable for producing E-olefins.
Palladium-Catalyzed Cross-Couplings: As mentioned, reactions like the Suzuki and Negishi couplings are highly stereoretentive. This means that if a vinyl halide or vinylboronic acid with a defined E or Z geometry is used, that geometry will be preserved in the final coupled product. nih.govacs.org This is a powerful tool for building the polyene chain with complete stereochemical fidelity.
Stereoselective Metathesis: While RCM often gives mixtures of isomers, newer catalyst systems have been developed that are highly selective for either Z- or E-olefins, even in macrocyclization reactions. nih.govnih.govacs.orgnih.govrsc.org
Challenges in Synthesis: Ring Strain, Reactivity, and Isolation
The synthesis of highly unsaturated, medium-sized rings like this compound presents a formidable challenge to organic chemists. The difficulties are rooted in the fundamental properties of the molecule, specifically its immense ring strain, inherent high reactivity, and the consequent challenges in its isolation.
Ring Strain:
The primary obstacle in the synthesis of this compound is the substantial angle and torsional strain within the ten-membered ring. The structure incorporates eight sp²-hybridized carbon atoms, which ideally prefer bond angles of 120°, and two sp-hybridized carbon atoms of the alkyne, which prefer a linear geometry of 180°. Forcing these atoms into a planar, cyclic arrangement creates significant deviation from these ideal geometries, a phenomenon known as angle strain.
In the related compound, cyclodecapentaene ( rsc.organnulene), attempts to adopt a planar conformation are destabilized by this strain. wikipedia.orgstackexchange.com For instance, a planar all-cis conformation would necessitate internal bond angles of 144°, a large deviation from the 120° ideal for sp² carbons. stackexchange.com The introduction of a linear alkyne moiety into the cyclodeca-annulene framework further exacerbates this strain. The enforced bending of the C-C≡C-C unit away from 180° to close the ring introduces a massive amount of strain energy, rendering the molecule highly unstable. This inherent instability is a common feature in cyclic acetylenic compounds.
Reactivity:
The high ring strain directly translates into high reactivity. The molecule is prone to undergo reactions that relieve this strain, such as dimerization, polymerization, or rearrangement to more stable isomers. The π-electron system of this compound makes it susceptible to electrophilic and nucleophilic attack, as well as pericyclic reactions.
Analogous strained systems provide insight into its expected reactivity. For example, cyclobutadiene (B73232), a highly strained antiaromatic compound, is extremely reactive and dimerizes rapidly via a Diels-Alder reaction at temperatures above 35 K. wikipedia.org Similarly, many linear polyenes are known to polymerize quickly, especially in the solid state. rsc.org Given the combination of unsaturation and strain, this compound is expected to be exceptionally reactive, readily undergoing reactions that destroy the parent ring system.
Isolation:
The culmination of high ring strain and reactivity makes the isolation of this compound a significant hurdle. If the compound can be formed, its lifetime is likely to be very short under normal laboratory conditions. Any successful isolation would almost certainly require specialized techniques such as matrix isolation at cryogenic temperatures. This method involves trapping the highly reactive species in an inert solid matrix (e.g., frozen argon) at extremely low temperatures, thereby preventing bimolecular reactions like dimerization. wikipedia.org The synthesis would need to be designed so that the final product is generated under conditions compatible with these isolation techniques, a process known as kinetic control, to stabilize the compound.
Functionalization and Derivatization Strategies
Given the anticipated high reactivity of the parent this compound, strategies for its functionalization and derivatization are complex and focus primarily on pre-functionalization of synthetic precursors rather than post-synthesis modification of the final molecule.
Direct functionalization of the target compound is likely to be impractical. The high strain and reactivity would mean that most reagents would lead to decomposition, polymerization, or rearrangement rather than selective functionalization. Therefore, the most viable approach is to introduce the desired functional groups onto the acyclic precursors before the key ring-closing step.
Precursor Functionalization:
This strategy involves using starting materials that already contain the desired functional groups. These groups must be robust enough to survive the reaction conditions of the subsequent cyclization steps. For example, if a methoxy-substituted derivative were the target, the synthesis might begin with a methoxy-substituted linear polyenyne.
Example Strategy : A potential, though challenging, synthetic route could involve a transition-metal-catalyzed ring-closing reaction of a linear precursor. This precursor would be assembled with the desired functional groups already in place. The choice of catalyst, often palladium-copper co-catalysts used in cross-coupling reactions, would be critical.
Table 1: Potential Functional Groups for Precursor Synthesis
| Functional Group | Potential Precursor Type | Rationale |
| Alkoxy (e.g., -OCH₃) | Substituted linear diynes or vinyl halides | Generally stable under cross-coupling conditions. |
| Alkyl (e.g., -CH₃) | Alkyl-substituted starting materials | Can provide steric bulk, which might offer some kinetic stabilization to the final ring. |
| Silyl (e.g., -Si(CH₃)₃) | Silyl-protected alkynes | Silyl groups are common protecting groups for terminal alkynes and can be incorporated readily. |
Derivatization for Stabilization:
Another strategy involves creating derivatives that are inherently more stable than the parent compound. This can be achieved by introducing substituents that alter the electronic or steric properties of the ring.
Steric Shielding : Attaching bulky substituents, such as tert-butyl groups, to the ring's periphery can sterically hinder the approach of other molecules, thereby slowing down bimolecular decomposition pathways like dimerization. This approach has been successfully used to isolate other highly reactive molecules, such as derivatives of cyclobutadiene. wikipedia.org
Electronic Effects : The introduction of electron-withdrawing or electron-donating groups could potentially modulate the reactivity of the π-system, although the effects on such a strained ring are difficult to predict. The existence of a stable diamine derivative of the related cyclodecapentaene suggests that nitrogen-containing functional groups can be incorporated into these ring systems. nih.gov
The synthesis of any functionalized derivative would still need to overcome the fundamental challenge of ring strain associated with the ten-membered cyclic alkyne core.
Reactivity and Mechanistic Studies of Cyclodeca 1,3,5,7 Tetraen 9 Yne
Pericyclic Reactions and Woodward-Hoffmann Rules
Pericyclic reactions are concerted processes that proceed through a single, cyclic transition state without the formation of reaction intermediates. libretexts.orgudel.edu These reactions, which include electrocyclizations, cycloadditions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. libretexts.org These rules predict the feasibility and stereochemical outcome of a pericyclic reaction based on the number of π-electrons involved and whether the reaction is initiated by thermal or photochemical means. udel.eduimperial.ac.uk For Cyclodeca-1,3,5,7-tetraen-9-yne, the conjugated system of 8π electrons (from the tetraene portion) and the additional 2π electrons from the alkyne (orthogonal to the main system) dictate its potential pericyclic reactivity.
Electrocyclic Ring Opening and Ring Closure (Thermal and Photochemical Modes)
Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a σ-bond to close a ring, or the cleavage of a σ-bond to open a ring, with a corresponding reorganization of the π-electron system. libretexts.org The tetraene portion of this compound contains 8 π-electrons, making it a candidate for an 8π-electron electrocyclization.
According to the Woodward-Hoffmann rules, the stereochemical course of an electrocyclic reaction depends on the number of π-electrons (classified as 4n or 4n+2) and the reaction conditions.
| Number of π-Electrons | Reaction Condition | Allowed Stereochemical Pathway |
| 8 (a 4n system, n=2) | Thermal (Δ) | Conrotatory |
| 8 (a 4n system, n=2) | Photochemical (hν) | Disrotatory |
Table 1: Woodward-Hoffmann Rules for 8π-Electron Electrocyclization.
Under thermal conditions, this compound would be predicted to undergo a conrotatory ring closure to form a bicyclic isomer, such as a bicyclo[6.2.0]deca-pentaene derivative. In a conrotatory process, the terminal p-orbitals of the conjugated system rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. Conversely, photochemical excitation would favor a disrotatory closure, where the orbitals rotate in opposite directions. libretexts.org
While direct experimental evidence for this specific molecule is scarce, computational studies on the closely related 1,2-didehydro khanacademy.organnulene (a C₁₀H₈ isomer) show that it readily interconverts with its bicyclic allene (B1206475) valence isomer (isonaphthalene) via an electrocyclic pathway with a relatively low activation barrier of 15 kcal/mol. acs.orgnih.gov This suggests that such electrocyclizations are a primary and facile reaction channel for strained dehydro khanacademy.organnulenes.
Cycloaddition Reactions (e.g., [4+2], [6+4], [8+2] Cycloadditions with Dienophiles/Dipolarophiles)
Cycloaddition reactions involve two separate π-electron systems joining to form a new ring via two new σ-bonds. youtube.com The extended conjugated system of this compound allows it to potentially participate as the polyene component in several types of cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): The molecule contains multiple conjugated diene (4π) units. It could react with a 2π component (a dienophile) in a Diels-Alder reaction. This is a 6-electron process (4n+2, n=1) and is thermally allowed to proceed in a suprafacial-suprafacial manner.
[6+4] Cycloaddition: Using a conjugated triene (6π) portion of the ring, it could react with a 4π component (like a diene). This 10-electron process (4n+2, n=2) is also thermally allowed.
[8+2] Cycloaddition: The entire tetraene (8π) system could react with a 2π component. This is a 10-electron process (4n+2, n=2) and is thermally allowed.
The alkyne itself can also act as a dienophile in intramolecular Diels-Alder reactions. Studies on the cycloaddition of related 1,3,5-hexatriynes have shown they readily undergo Diels-Alder reactions, suggesting this is a viable pathway for this compound. researchgate.net The reaction with 1,3-dipolarophiles, such as azides or nitrones, is also a potential pathway to form heterocyclic products. researchgate.net
| Cycloaddition Type | π-Electrons Involved | Reaction Condition | Allowed Geometry |
| [4+2] | 6 (4n+2) | Thermal (Δ) | Suprafacial-Suprafacial |
| [4+2] | 6 (4n+2) | Photochemical (hν) | Suprafacial-Antarafacial |
| [8+2] | 10 (4n+2) | Thermal (Δ) | Suprafacial-Suprafacial |
| [6+4] | 10 (4n+2) | Thermal (Δ) | Suprafacial-Suprafacial |
Table 2: Predicted Feasibility of Cycloaddition Reactions based on Woodward-Hoffmann Rules.
Sigmatropic Rearrangements (e.g., Cope Rearrangements, Hydrogen Shifts)
Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system to a new position. wikipedia.org The molecule possesses vinylic hydrogens that could undergo such shifts.
acs.orgnumberanalytics.com-Hydrogen Shift: This involves the migration of a hydrogen atom across a 5-carbon (6π-electron) framework. As a 6-electron process, it is thermally allowed to proceed via a suprafacial pathway, where the hydrogen remains on the same face of the π-system. libretexts.org
acs.orgnumberanalytics.com-Hydrogen Shift: This involves a hydrogen migrating across a 7-carbon (8π-electron) framework. This 8-electron process is thermally allowed but requires an antarafacial geometry, where the hydrogen transfers from the top face to the bottom face of the π-system. wikipedia.org This is often geometrically difficult in cyclic systems.
While a classic vulcanchem.comvulcanchem.com Cope rearrangement is theoretically possible, the conformational constraints imposed by the ten-membered ring and the rigid alkyne unit make it highly unlikely that the molecule could adopt the necessary boat- or chair-like transition state. imperial.ac.ukyoutube.com
Valence Tautomerization and Dynamic Equilibria
For highly strained molecules like this compound, valence tautomerization—the interconversion between structural isomers through the reorganization of bonding electrons—is a dominant chemical feature. These tautomers exist in a dynamic equilibrium, often favoring more stable bicyclic or less strained structures.
The electrocyclic ring closure discussed in section 4.1.1 is a prime example of valence tautomerization. The monocyclic dehydroannulene is likely in equilibrium with more stable bicyclic isomers. Computational studies on 1,2-didehydro khanacademy.organnulene (C₁₀H₈) have shown that its most stable form is not the monocyclic annulene but rather its bicyclic isonaphthalene valence tautomer. acs.orgnih.gov By analogy, this compound (C₁₀H₆) is expected to readily isomerize to more stable bicyclic aromatic systems, such as dehydroazulene or dehydronaphthalene structures, which significantly relieve the angle strain of the monocyclic form.
Mechanistic Probes and Intermediates (e.g., Diradical Intermediates)
The high energy and strain within this compound suggest that some of its reactions may not be fully concerted and could involve high-energy intermediates. The chemistry of enediynes, which can undergo Bergman cyclization to form highly reactive p-benzyne diradicals, provides a precedent for such pathways in strained acetylenic compounds.
It is plausible that intramolecular cyclization reactions of this compound could lead to the formation of diradical intermediates. For example, a transannular reaction between the alkyne and a double bond could generate a bicyclic diradical species. These transient intermediates are typically studied through computational modeling or trapping experiments, where a reactive agent is used to intercept the intermediate before it proceeds to the final product. The reactivity of such intermediates would be analogous to that of phenyl radicals, which are known to be crucial in the formation of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net
Regioselectivity and Stereoselectivity in Reactions
The principles of regioselectivity and stereoselectivity are critical for predicting the precise structure of the products formed from reactions of this compound. khanacademy.org
Regioselectivity refers to the preference for bond formation at one position over another. wikipedia.orgnumberanalytics.com In a [4+2] cycloaddition reaction with an unsymmetrical dienophile (e.g., acrolein), the dienophile could add to the diene portion of the ring in two different orientations. The preferred orientation, or regioselectivity, is determined by the electronic distribution within the molecule, specifically the relative sizes of the frontier molecular orbital (HOMO/LUMO) coefficients on the reacting atoms. gsa.ac.ukchemistrysteps.commasterorganicchemistry.com
Stereoselectivity refers to the preference for the formation of one stereoisomer over another. numberanalytics.com As discussed previously, the stereochemical outcomes of pericyclic reactions are strictly governed by the Woodward-Hoffmann rules. numberanalytics.com
In electrocyclic reactions , the selection of a conrotatory or disrotatory pathway directly determines the relative stereochemistry of substituents on the newly formed σ-bond.
In cycloaddition reactions , stereoselectivity manifests as a preference for endo or exo products. The endo product is often favored in thermal [4+2] reactions due to stabilizing secondary orbital interactions between the developing π-system and the substituent on the dienophile, a phenomenon known as the endo rule.
For this compound, any pericyclic reaction would be expected to proceed with high stereoselectivity, dictated by these fundamental principles of orbital symmetry.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data has been reported for Cyclodeca-1,3,5,7-tetraen-9-yne.
Proton NMR (¹H NMR) for Anisotropy Effects and Ring Currents
No specific ¹H NMR chemical shifts or coupling constants have been published for this compound. Theoretical calculations would be required to predict the proton environments and potential aromatic or anti-aromatic ring currents.
Carbon-13 NMR (¹³C NMR) for Hybridization and Electronic Environment
There is no reported ¹³C NMR spectrum for this compound. Analysis of such a spectrum would theoretically reveal the chemical shifts of the sp²-hybridized carbons of the tetraene portion and the sp-hybridized carbons of the alkyne, providing insight into the electronic structure and charge distribution within the ten-membered ring.
Low-Temperature NMR for Conformational Fluxionality
No low-temperature NMR studies have been performed on this compound. Such studies would be necessary to investigate the conformational dynamics of the ten-membered ring, as similar cyclic molecules often exhibit fluxional behavior at room temperature.
X-ray Crystallography for Precise Molecular Geometry
A crystal structure for this compound has not been determined. X-ray crystallography would be the definitive method to ascertain its solid-state molecular geometry, including bond lengths, bond angles, and the planarity of the ring system. Without a synthesized and crystallized sample, such data remains unavailable.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
No experimental infrared or Raman spectra are available for this compound. Vibrational spectroscopy would be used to identify the characteristic stretching and bending frequencies of the C=C double bonds of the tetraene and the C≡C triple bond of the alkyne, as well as the C-H bonds.
Electronic Spectroscopy (UV-Visible) for Conjugation Length and Electronic Transitions
The UV-Visible absorption spectrum for this compound has not been reported. This technique would provide information on the extent of π-conjugation within the molecule and the energies of its electronic transitions.
Advanced Research Directions and Potential Applications
Design and Synthesis of Derivatives for Tunable Electronic Properties
There is no specific information in the reviewed literature concerning the design and synthesis of derivatives of cyclodeca-1,3,5,7-tetraen-9-yne aimed at tuning its electronic properties. Research in the field of organic electronics often involves the functionalization of conjugated systems to modify their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. For related polycyclic and unsaturated systems, the introduction of electron-donating or electron-withdrawing groups is a common strategy to alter these frontier orbitals and, consequently, the material's electronic and optical properties. However, a direct application of these principles to this compound, including specific synthetic methodologies and the resulting electronic characteristics of its derivatives, is not documented in existing scientific publications.
Role as Precursors for Novel Carbon Nanostructures and Organic Materials
The potential of this compound as a precursor for novel carbon nanostructures, such as fullerenes or carbon nanotubes, remains a theoretical proposition without direct experimental evidence. The synthesis of carbon allotropes often involves the use of specific carbon-rich precursors under high-energy conditions. For instance, graphdiyne, a 2D carbon sheet with both sp- and sp2-hybridized carbon atoms, can be synthesized from precursors like hexaethynylbenzene. While the strained and unsaturated nature of this compound might suggest its potential as a building block for more complex carbon architectures, no studies have been published that demonstrate or even propose its use in this capacity.
Ligand Design in Organometallic Chemistry and Catalysis
The use of unsaturated organic molecules as ligands for metal centers is a cornerstone of organometallic chemistry and is crucial for developing novel catalysts. The pi-system of a ligand interacts with the d-orbitals of a metal, influencing the electronic and steric environment of the catalytic center. While the conjugated system of this compound could theoretically coordinate to a metal, there are no published studies that describe the synthesis, characterization, or catalytic application of any organometallic complexes featuring this compound as a ligand.
Theoretical Validation and Experimental Verification of Predicted Behaviors
Theoretical studies on annulenes and their dehydro-derivatives often focus on their aromaticity and planarity. According to Hückel's rule, a planar, cyclic, fully conjugated system with (4n+2) π-electrons should be aromatic. The related researchgate.netannulene (cyclodeca-1,3,5,7,9-pentaene) is predicted to be aromatic but is destabilized by ring strain in a planar conformation and thus adopts a non-planar, non-aromatic structure. Computational studies have suggested that the introduction of a triple bond in this compound could lead to a planar and aromatic system. The triple bond's orthogonal pi orbitals allow the molecule to potentially satisfy the (4n+2) rule within a planar framework, which is not possible for researchgate.netannulene due to steric hindrance between internal hydrogens. However, detailed theoretical calculations on the geometry, stability, and electronic structure of this compound, as well as any experimental verification of these predictions, are not available in the current body of scientific literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
